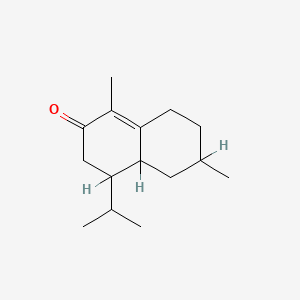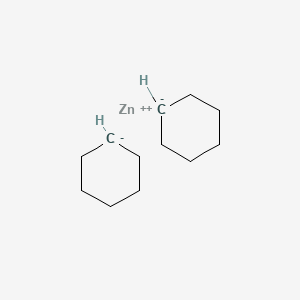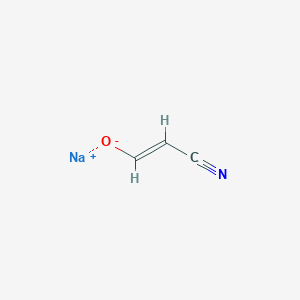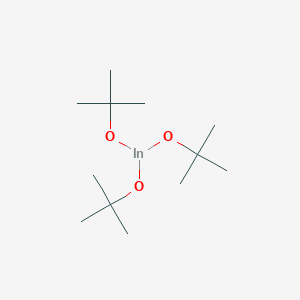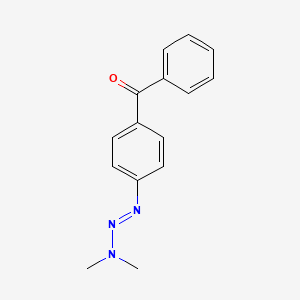
1-(p-Benzoylphenyl)-3,3-dimethyltriazene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(p-Benzoylphenyl)-3,3-dimethyltriazene is an organic compound that belongs to the class of triazenes Triazenes are characterized by the presence of a diazo group (N=N) connected to an amine group (NH) This compound is notable for its unique structure, which includes a benzoyl group attached to a phenyl ring, further connected to a triazene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(p-Benzoylphenyl)-3,3-dimethyltriazene typically involves the reaction of p-benzoylphenylhydrazine with dimethylamine in the presence of a suitable oxidizing agent. The reaction conditions often include:
Solvent: Commonly used solvents include ethanol or methanol.
Temperature: The reaction is usually carried out at room temperature or slightly elevated temperatures.
Oxidizing Agent: Hydrogen peroxide or sodium hypochlorite can be used as oxidizing agents to facilitate the formation of the triazene group.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle potentially hazardous reagents.
Chemical Reactions Analysis
Types of Reactions
1-(p-Benzoylphenyl)-3,3-dimethyltriazene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: Reduction reactions can convert the triazene group into an amine group.
Substitution: The benzoyl group can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents such as nitric acid for nitration or bromine for bromination are employed.
Major Products
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Conversion to corresponding amines.
Substitution: Formation of substituted benzoyl derivatives.
Scientific Research Applications
1-(p-Benzoylphenyl)-3,3-dimethyltriazene has diverse applications in scientific research:
Chemistry: Used as a photoreactive probe to study molecular interactions and reaction mechanisms.
Biology: Incorporated into proteins to analyze protein-protein interactions through photocrosslinking techniques.
Medicine: Investigated for potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the synthesis of specialized materials and as a reagent in organic synthesis.
Mechanism of Action
The mechanism of action of 1-(p-Benzoylphenyl)-3,3-dimethyltriazene involves its ability to form covalent bonds with nearby molecules upon activation by light or chemical reagents. This photoreactive property allows it to crosslink with proteins or other biomolecules, making it a valuable tool for studying molecular interactions. The benzoyl group plays a crucial role in facilitating these interactions by providing a reactive site for covalent bonding.
Comparison with Similar Compounds
Similar Compounds
p-Benzoyl-L-phenylalanine: A photoreactive derivative of phenylalanine used in similar applications for protein crosslinking.
Phenyl azide: Another photoreactive compound used in click chemistry and protein labeling.
Uniqueness
1-(p-Benzoylphenyl)-3,3-dimethyltriazene is unique due to its triazene moiety, which imparts distinct chemical reactivity compared to other photoreactive compounds. Its ability to undergo a variety of chemical reactions and its applications in diverse fields make it a versatile and valuable compound in scientific research.
Properties
CAS No. |
28226-01-9 |
|---|---|
Molecular Formula |
C15H15N3O |
Molecular Weight |
253.30 g/mol |
IUPAC Name |
[4-(dimethylaminodiazenyl)phenyl]-phenylmethanone |
InChI |
InChI=1S/C15H15N3O/c1-18(2)17-16-14-10-8-13(9-11-14)15(19)12-6-4-3-5-7-12/h3-11H,1-2H3 |
InChI Key |
JCUWPEIPTCHCJW-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)N=NC1=CC=C(C=C1)C(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


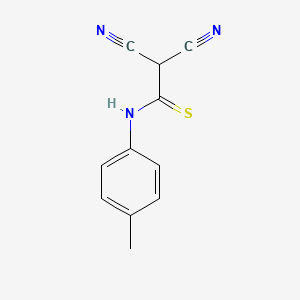
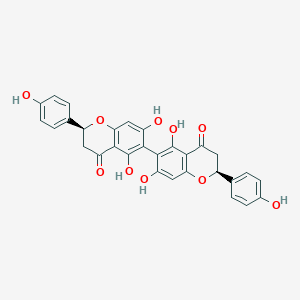
![N-{[(4S)-2,2-Dimethyl-1,3-dioxolan-4-YL]methyl}acetamide](/img/structure/B13792365.png)


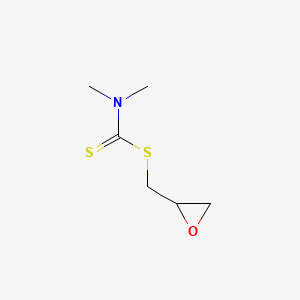
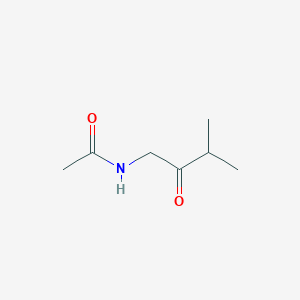
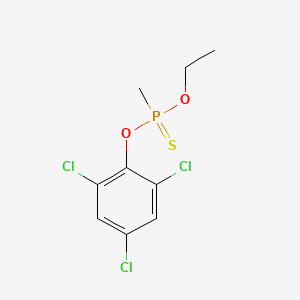

![Bicyclo[2.2.2]oct-2-ene-1-carbonyl fluoride](/img/structure/B13792400.png)
